molecular formula C21H26N6O2S B2628012 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 946313-88-8

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2628012
CAS No.: 946313-88-8
M. Wt: 426.54
InChI Key: OSTUXZXDCXBZJQ-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized as a privileged scaffold in medicinal chemistry for its ability to interact with various biological targets. This compound features key structural motifs, including a 4-morpholino group and a 6-(methylthio) substitution, which are commonly found in potent kinase inhibitors . While the specific biological profile of this exact molecule may be under investigation, pyrazolo[3,4-d]pyrimidines are well-established as ATP-competitive inhibitors for a range of tyrosine and serine/threonine kinases . Researchers can explore its potential application in studying intracellular signaling pathways relevant to oncology, particularly given the documented activity of similar compounds against kinases like Src and FLT3 . Furthermore, derivatives of this core structure have also been investigated for their potential in neurological research, where some have been shown to activate the Nrf2 pathway, a key regulator of the cellular antioxidant response, suggesting broader research applications beyond oncology . This reagent is provided to support fundamental biochemical and cell-based research. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-30-21-24-19(26-11-13-29-14-12-26)17-15-23-27(20(17)25-21)10-9-22-18(28)8-7-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTUXZXDCXBZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)CCC3=CC=CC=C3)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core

      Starting Materials: 4-chloro-6-methylthio-pyrimidine and hydrazine hydrate.

      Reaction: The initial step involves the cyclization of 4-chloro-6-methylthio-pyrimidine with hydrazine hydrate to form the pyrazolo[3,4-d]pyrimidine core.

      Conditions: This reaction is usually carried out in ethanol under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Products: Oxidation of the methylthio group can yield sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction of the amide group can produce corresponding amines.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions can occur at the chloro or morpholino positions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol under reflux conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide has shown potential as an inhibitor of various enzymes, including kinases involved in cell signaling pathways. This makes it a candidate for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Its ability to inhibit specific kinases can lead to the development of targeted cancer therapies. Additionally, its neuroprotective effects are being explored for the treatment of neurodegenerative diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives may also find applications in the agrochemical industry as pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide involves the inhibition of specific kinases. These kinases are crucial for the regulation of cell growth and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells or protect neurons from degeneration.

Molecular Targets and Pathways

    Kinases: The compound targets kinases such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).

    Pathways: It affects pathways involved in cell proliferation, apoptosis, and stress responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Pyrazolo[3,4-d]pyrimidine derivatives are compared below based on substituent variations and their implications:

Compound 6-Position 4-Position Side Chain Key Properties/Activities
Target Compound Methylthio Morpholino N-(2-ethyl)-3-phenylpropanamide Hypothesized kinase inhibition; enhanced lipophilicity due to phenylpropanamide
1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (Compounds 2–10) Substituted thioether None or variable Aryl or oxoethyl substituents Demonstrated antitumor activity in vitro; substituents modulate solubility and potency
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Fluorophenyl Amino Chromen-2-yl and benzamide groups Patent example with kinase inhibition (e.g., PI3K/mTOR); fluorination enhances metabolic stability
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Chloro Morpholino Piperazine sulfonate Thieno[3,2-d]pyrimidine core with improved solubility; sulfonate group aids bioavailability
Key Observations:
  • Morpholino Group: Present in the target compound and thieno[3,2-d]pyrimidine derivatives (e.g., ), this group enhances kinase selectivity by mimicking ATP’s ribose moiety .
  • 6-Position Substitutions : Methylthio (target compound) vs. chloro () or fluorophenyl () alter steric and electronic properties. Methylthio may reduce polarity compared to halogens, affecting membrane permeability .
  • Side Chains : The 3-phenylpropanamide group in the target compound contrasts with chromen-2-yl () or sulfonated piperazine (). Bulky aryl groups (e.g., chromen-2-yl) often improve target binding but may reduce solubility .

Pharmacokinetic and Thermodynamic Considerations

  • Lipophilicity : The target compound’s logP is predicted to be higher than fluorinated derivatives () due to the phenylpropanamide group but lower than sulfonated piperazine analogues () .
  • Melting Points: Morpholino-containing compounds (e.g., target compound, ) typically exhibit melting points >150°C, suggesting crystalline stability .

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